molecular formula C21H27N5 B2423077 2-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin CAS No. 899406-69-0

2-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin

Katalognummer: B2423077
CAS-Nummer: 899406-69-0
Molekulargewicht: 349.482
InChI-Schlüssel: ZQVJVXXLBMRWQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class

Wissenschaftliche Forschungsanwendungen

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used to study biological pathways and interactions, especially those involving protein kinases and other enzymes.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by functionalization to introduce the methyl, phenyl, and propyl groups, as well as the piperazine moiety.

    Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a pyrazole derivative and a pyrimidine derivative can be used.

    Functionalization: The introduction of the methyl, phenyl, and propyl groups can be achieved through various substitution reactions. For instance, alkylation reactions using alkyl halides in the presence of a base can introduce the propyl group.

    Introduction of the Piperazine Moiety: This step typically involves nucleophilic substitution reactions where a piperazine derivative is reacted with a suitable leaving group on the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core or the piperazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while nucleophilic substitution could introduce various functional groups, altering the compound’s properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: A selective inhibitor of BCR-ABL tyrosine kinase.

Uniqueness

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the combination of a pyrazolopyrimidine core with a piperazine moiety. This structure provides a distinct set of interactions with molecular targets, potentially leading to unique biological activities and therapeutic applications.

Biologische Aktivität

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H24N6
  • Molecular Weight : 324.43 g/mol
  • IUPAC Name : 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

The biological activity of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is primarily linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit CDK1, CDK2, and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells. The inhibition of these kinases leads to cell cycle arrest and apoptosis in various cancer cell lines .
  • Induction of Apoptosis : Studies have indicated that treatment with this compound results in increased apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspase cascades and the loss of mitochondrial membrane potential in treated cells .
  • Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in inflammatory diseases .

Biological Activity Data

Activity TypeObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
CDK InhibitionInhibits CDK1, CDK2, CDK9
Anti-inflammatoryReduces TNF-α and IL-6 levels
CytotoxicityInduces cell cycle arrest

Case Study 1: Antitumor Efficacy

In a study conducted on human tumor cell lines, 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects. The compound was administered at varying concentrations (0.5 µM to 10 µM), leading to a dose-dependent increase in apoptosis markers such as cleaved PARP and active caspase-3. The most pronounced effects were observed in breast cancer and lung cancer cell lines.

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the compound's impact on inflammatory cytokine production in macrophages stimulated with LPS. Results showed a marked decrease in TNF-α and IL-6 levels after treatment with the compound at concentrations ranging from 0.1 µM to 5 µM, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name

2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-4-8-18-15-19(25-13-11-24(3)12-14-25)26-21(22-18)20(16(2)23-26)17-9-6-5-7-10-17/h5-7,9-10,15H,4,8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVJVXXLBMRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.